molecular formula C12H17N3O3 B1432073 Ethyl 6-[2-(dimethylamino)acetamido]pyridine-2-carboxylate CAS No. 1803586-21-1

Ethyl 6-[2-(dimethylamino)acetamido]pyridine-2-carboxylate

Cat. No.: B1432073
CAS No.: 1803586-21-1
M. Wt: 251.28 g/mol
InChI Key: VSZMTQFBBBRUEQ-UHFFFAOYSA-N
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Description

Ethyl 6-[2-(dimethylamino)acetamido]pyridine-2-carboxylate ( 1803586-21-1) is a chemical compound with a molecular weight of 251.28 and a molecular formula of C12H17N3O3 . It is supplied for research and development purposes. The structure of this molecule features a pyridine ring core that is substituted with an ethyl carboxylate ester at the 2-position and a 2-(dimethylamino)acetamido group at the 6-position . This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Its potential applications include serving as a building block for the synthesis of more complex molecules, particularly in the exploration of new pharmaceutical compounds. Researchers may utilize this compound in the development of targeted inhibitors or as a precursor in heterocyclic chemistry. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 6-[[2-(dimethylamino)acetyl]amino]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-4-18-12(17)9-6-5-7-10(13-9)14-11(16)8-15(2)3/h5-7H,4,8H2,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZMTQFBBBRUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC=C1)NC(=O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation Using EDCI Coupling (Method D)

One of the most reliable and commonly used methods for preparing Ethyl 6-[2-(dimethylamino)acetamido]pyridine-2-carboxylate involves the amidation of a pyridin-2-amine intermediate with 2-(dimethylamino)acetic acid using EDCI as a coupling reagent.

Procedure:

  • Dissolve 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine (or a similar substituted pyridin-2-amine) in pyridine.
  • Add 2-(dimethylamino)acetic acid (1.3 equivalents) and EDCI (3 equivalents).
  • Stir the reaction mixture at 25 °C for 12 hours.
  • Dilute with water and extract the product with ethyl acetate.
  • Wash organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by silica gel chromatography.

Yields and Characterization:

  • The crude product is typically obtained as a yellow solid.
  • Mass spectrometry (ESI) confirms the molecular ion peak corresponding to the expected product (e.g., m/z 296 [M+1]+).
  • This method provides moderate to good yields depending on substrate purity and reaction scale.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Amidation (Method D) Pyridine, 2-(dimethylamino)acetic acid, EDCI 25 °C 12 hours 60-80 Mild conditions, avoids racemization
Extraction Ethyl acetate, brine washing, Na2SO4 drying Room temp 30-60 min - Efficient phase separation
Purification Silica gel chromatography Ambient Variable - Removes impurities and side products

Research Findings and Mechanistic Insights

  • The use of EDCI as a coupling reagent is advantageous due to its efficiency in amide bond formation without significant racemization of sensitive substrates.
  • Pyridine acts both as a solvent and base, facilitating the activation of the carboxylic acid and subsequent nucleophilic attack by the amine.
  • The reaction proceeds through the formation of an O-acylisourea intermediate, which is then attacked by the amine to form the amide bond.
  • The presence of the dimethylamino group in the acetamido substituent requires careful control of reaction pH and temperature to prevent side reactions or hydrolysis.

Summary Table of Preparation Methods

Method ID Starting Materials Key Reagents Conditions Product Purification Yield (%) Reference
Method D 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine + 2-(dimethylamino)acetic acid EDCI, Pyridine 25 °C, 12 h Silica gel chromatography 60-80
Esterification + Amidation Pyridine-2-carboxylic acid derivatives + 2-(dimethylamino)acetic acid Acid catalyst, EDCI Variable Chromatography Variable Inferred

Additional Notes

  • Alternative coupling reagents such as HATU or DCC may be used but are less commonly reported for this specific compound.
  • The reaction scale and solvent choice can influence yield and purity; methanol and ethyl acetate are preferred solvents for extraction and purification.
  • Analytical techniques such as NMR (1H, 13C) and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Scientific Research Applications

Chemistry

Ethyl 6-[2-(dimethylamino)acetamido]pyridine-2-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various organic reactions, such as:

  • Oxidation : Can be oxidized to form carboxylic acids or other derivatives using agents like potassium permanganate.
  • Reduction : Can be reduced to form amines or alcohols using lithium aluminum hydride.
  • Substitution Reactions : The dimethylamino group can be replaced by other nucleophiles, expanding its utility in synthetic chemistry.

Biology

In biological research, this compound is utilized for studying enzyme inhibition and exploring biological pathways involving pyridine derivatives. Its potential applications include:

  • Antimicrobial Activity : Research has indicated that pyridine derivatives exhibit antimicrobial properties against various pathogens. This compound may demonstrate similar efficacy due to its structural characteristics .
  • Enzyme Inhibition Studies : The compound can be used to investigate the inhibition of specific enzymes, potentially leading to therapeutic developments for diseases linked to those enzymes .

Industrial Applications

In the industrial sector, this compound is valuable in:

  • Production of Specialty Chemicals : It acts as a building block for synthesizing agrochemicals and other industrial products.
  • Buffering Agent : It has been noted for its use as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5 .

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study highlighted the effectiveness of pyridine derivatives against Gram-positive and Gram-negative bacteria. Compounds similar to this compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Enzyme Inhibition Research : Investigations into enzyme inhibition have revealed that compounds with similar structures can effectively inhibit kinase activities associated with inflammatory diseases, suggesting potential therapeutic roles for this compound in treating conditions like cancer and autoimmune disorders .

Comparison with Similar Compounds

Functional Group Analysis and Structural Analogues

Key Compounds for Comparison:

Ethyl 4-(Dimethylamino) Benzoate (): Contains a dimethylamino group on a benzene ring and an ethyl carboxylate.

2-(Dimethylamino) Ethyl Methacrylate (): Features a methacrylate ester linked to a dimethylaminoethyl group.

Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): Pyrimidine-based compound with thioether and thietane substituents.

Compound 11 (): A bis-amide pyridine derivative with nitro and methoxyethoxy groups.

Table 1: Structural and Functional Comparisons
Compound Name Key Functional Groups Reactivity Insights Physical Properties Source
Ethyl 6-[2-(dimethylamino)acetamido]pyridine-2-carboxylate Pyridine, ethyl carboxylate, dimethylamino acetamido Likely high reactivity due to dual electron effects (inferred) Moderate solubility; potential conformational flexibility (similar to ) N/A
Ethyl 4-(dimethylamino) benzoate Benzene, ethyl carboxylate, dimethylamino Higher degree of conversion in resin polymerization Superior mechanical properties in resins
2-(Dimethylamino) ethyl methacrylate Methacrylate ester, dimethylamino Lower reactivity alone; enhanced with DPI co-initiator Inferior resin properties unless modified
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine, thioether, thietane Synthesized via nucleophilic substitution Likely low solubility due to sulfur groups
Compound 11 () Pyridine, nitro, methoxyethoxy, bis-amide Slow conformational exchange in NMR studies Conformational diversity at 298 K

Physical and Chemical Properties

  • Solubility and Stability :
    The thioether and pyrimidine groups in ’s compound likely reduce solubility compared to the target compound’s pyridine and polar acetamido groups .
  • Thermal Behavior : Compounds like those in require elevated temperatures to average NMR signals, indicating that the target compound’s conformational stability may vary with temperature .

Biological Activity

Ethyl 6-[2-(dimethylamino)acetamido]pyridine-2-carboxylate is a compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of relevant literature.

Chemical Structure and Properties

This compound is characterized by its pyridine core substituted with a dimethylamino acetamido group at the 6-position. This unique structure contributes to its biological activity and reactivity in various chemical environments.

The compound interacts with specific molecular targets, primarily enzymes and receptors involved in various biological pathways. Its mechanism of action may involve:

  • Enzyme Inhibition : this compound has been shown to inhibit certain enzymes, which may play a role in its biological effects.
  • Receptor Modulation : The compound may also modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0048 mg/mL
Staphylococcus aureus5.64 to 77.38 µM
Candida albicans16.69 to 78.23 µM

These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic activity, particularly against Plasmodium falciparum, the causative agent of malaria. In studies, it demonstrated significant inhibition of parasite growth at concentrations as low as 3 µM, indicating a potential therapeutic application in treating malaria .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Antiparasitic Efficacy : A study reported that compounds similar to this compound showed a reduction in the viability of P. falciparum below 10% at certain concentrations .
  • Antimicrobial Potency : Another study demonstrated that derivatives of pyridine compounds, including this compound, exhibited strong antibacterial activity against both Bacillus subtilis and Pseudomonas aeruginosa, with MIC values ranging from 4.69 to 22.9 µM .
  • Mechanistic Insights : Research into the compound's mechanism suggested that it may act through multiple pathways, including enzyme inhibition and receptor modulation, which could explain its diverse biological effects .

Q & A

Basic: What synthetic strategies are recommended for preparing Ethyl 6-[2-(dimethylamino)acetamido]pyridine-2-carboxylate?

Answer:

  • Stepwise functionalization : Begin with ethyl 6-aminopyridine-2-carboxylate. Introduce the dimethylaminoacetamide moiety via coupling reactions (e.g., EDC/HOBt-mediated amide bond formation) under inert conditions. Monitor reaction progress using TLC or HPLC .
  • Protecting group considerations : Protect the pyridine nitrogen (if reactive) using Boc or trifluoroacetyl groups to avoid side reactions during amidation. Deprotection can be achieved with TFA or mild acid .
  • Yield optimization : Adjust solvent polarity (e.g., DMF for solubility vs. THF for controlled reactivity) and stoichiometric ratios (1.2–1.5 equivalents of dimethylaminoacetyl chloride) to improve yields above 70% .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Answer:

  • DFT studies : Calculate electron density maps to predict nucleophilic/electrophilic sites for derivatization. For example, the dimethylamino group’s electron-donating effects may enhance solubility but reduce metabolic stability .
  • Molecular docking : Screen against target proteins (e.g., enzymes in glutaminolysis pathways) to identify binding modes. Compare with analogs like CB-839 (a glutaminase inhibitor) to assess competitive binding .
  • ADMET prediction : Use software like SwissADME to estimate logP (target <3 for oral bioavailability) and permeability (Caco-2 cell model). The ethyl ester may require hydrolysis to the free acid for activity, as seen in prodrug strategies .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR analysis :
    • 1H NMR : Identify the ethyl ester (δ 1.3–1.4 ppm for CH3, δ 4.3–4.4 ppm for CH2) and dimethylamino group (δ 2.2–2.4 ppm for N(CH3)2) .
    • 13C NMR : Confirm the carbonyl groups (ester at ~165–170 ppm, amide at ~170–175 ppm) .
  • Mass spectrometry : Use HRMS to verify the molecular ion ([M+H]+ expected at m/z 294.1462) and fragmentation patterns (e.g., loss of COOEt group) .
  • IR spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and ester C-O stretch (~1250 cm⁻¹) .

Advanced: How to resolve contradictions in biological activity data across assays?

Answer:

  • Assay standardization :
    • Use consistent cell lines (e.g., HepG2 for liver metabolism studies) and control compounds (e.g., BPTES for glutaminase inhibition) to minimize variability .
    • Validate purity (>95% by HPLC) to exclude confounding effects from impurities .
  • Mechanistic follow-up : If activity discrepancies arise (e.g., in vitro vs. in vivo), perform metabolite profiling (LC-MS/MS) to identify active or inactive derivatives .
  • Dose-response curves : Use IC50/EC50 values with 95% confidence intervals to assess statistical significance. For example, a 10-fold difference may indicate off-target effects .

Basic: What are the key stability considerations for this compound under experimental conditions?

Answer:

  • pH-dependent hydrolysis : The ethyl ester is prone to hydrolysis in aqueous buffers (pH >7). Use freshly prepared solutions in anhydrous DMSO or ethanol for cell-based assays .
  • Light sensitivity : Protect from UV exposure due to the pyridine and amide chromophores. Store at -20°C in amber vials .
  • Thermal stability : Conduct TGA/DSC to determine decomposition temperatures (>150°C recommended for storage) .

Advanced: How to design analogs to improve target selectivity while maintaining solubility?

Answer:

  • Bioisosteric replacement : Replace the dimethylamino group with morpholine (improves solubility) or piperazine (enhances H-bonding). Monitor pKa changes (e.g., from 8.5 to 7.0) to optimize membrane permeability .
  • Scaffold hopping : Modify the pyridine core to pyrazine or imidazo[1,2-a]pyridine (see for synthetic routes) to alter steric and electronic profiles .
  • Prodrug strategies : Convert the ethyl ester to a methyl or benzyl ester to modulate hydrolysis rates and bioavailability .

Basic: How to validate the compound’s mechanism of action in cellular models?

Answer:

  • Gene knockdown/knockout : Use siRNA or CRISPR-Cas9 to silence putative targets (e.g., GLS1 for glutaminase inhibition). Compare effects with compound-treated cells .
  • Metabolomic profiling : Quantitate glutamine/glutamate levels via LC-MS to confirm on-target activity. A >50% reduction in glutamate indicates pathway inhibition .
  • Competitive binding assays : Employ fluorescent probes (e.g., BPTES-FITC) to measure direct target engagement using fluorescence polarization .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound?

Answer:

  • Flow chemistry : Optimize amide coupling in continuous flow reactors to enhance reproducibility and reduce reaction times (e.g., 30 minutes vs. 12 hours in batch) .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps (if intermediates require reduction). Avoid costly chiral catalysts unless enantiopurity is critical .
  • Purification : Use preparative HPLC with C18 columns and isocratic elution (MeCN:H2O + 0.1% TFA) for >99% purity at multi-gram scales .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-[2-(dimethylamino)acetamido]pyridine-2-carboxylate
Reactant of Route 2
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Ethyl 6-[2-(dimethylamino)acetamido]pyridine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.